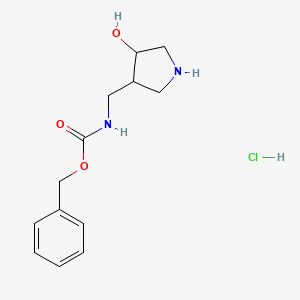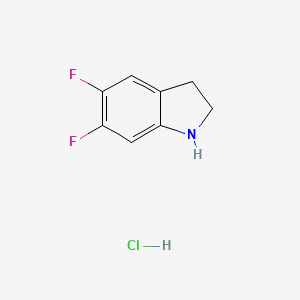
5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring, which can influence its chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In industry, this compound is used in the development of advanced materials, such as organic photovoltaic devices. Its electron-deficient nature makes it suitable for use as a building block in the synthesis of non-fullerene acceptors for highly efficient organic solar cells .
Wirkmechanismus
The mechanism of action of 5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
- 4,6-Difluoro-2,3-dihydro-1H-indole hydrochloride
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile
Comparison: Compared to similar compounds, 5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 5 and 6 positions can enhance the compound’s stability and its ability to interact with biological targets .
Eigenschaften
Molekularformel |
C8H8ClF2N |
|---|---|
Molekulargewicht |
191.60 g/mol |
IUPAC-Name |
5,6-difluoro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7F2N.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H |
InChI-Schlüssel |
FGHNEGNRDUXNGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC(=C(C=C21)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


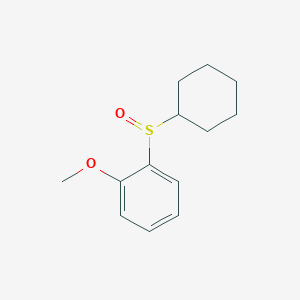
![3-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B12316381.png)
![3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316388.png)

![4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B12316393.png)
![[4-(Oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B12316394.png)
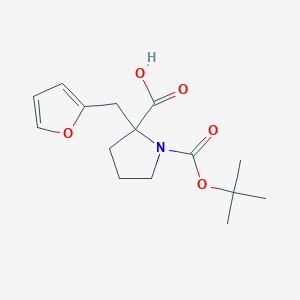

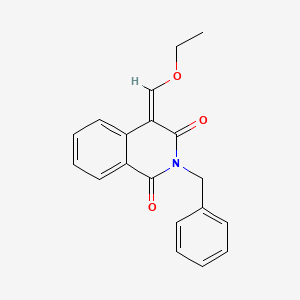

![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide](/img/structure/B12316424.png)
